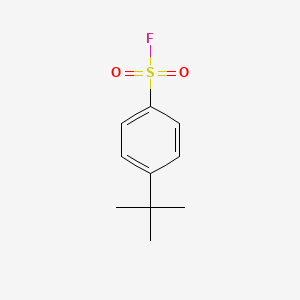

4-Tert-butylbenzene-1-sulfonyl fluoride

Description

Significance of Aryl Sulfonyl Fluorides in Contemporary Chemical Research

Aryl sulfonyl fluorides have emerged as a class of compounds with considerable importance in modern organic chemistry and related scientific fields. mdpi.com Their unique combination of stability and reactivity makes them valuable tools in a variety of applications, including drug discovery, chemical biology, and materials science. mdpi.comrsc.orgnih.gov Unlike their sulfonyl chloride counterparts, which can be susceptible to reduction, the strong sulfur-fluorine bond in aryl sulfonyl fluorides confers significant stability towards hydrolysis and reduction. mdpi.comnih.govnih.gov This stability allows them to be used in a wider range of reaction conditions, including in aqueous environments. rsc.org

The reactivity of the sulfonyl fluoride (B91410) group is characterized by its ability to act as a latent electrophile, reacting selectively with strong nucleophiles. This controlled reactivity is particularly valuable in the field of chemical biology, where aryl sulfonyl fluorides have been employed as covalent probes to study protein function and identify new drug targets. rsc.orgnih.gov They have been shown to react with various nucleophilic amino acid residues such as serine, threonine, lysine (B10760008), tyrosine, cysteine, and histidine, leading to the formation of stable covalent bonds. rsc.orgmdpi.com This has enabled their use as covalent inhibitors for enzymes and in the development of activity-based probes. nih.govnih.gov Furthermore, their application extends to polymer chemistry and as precursors for the synthesis of other sulfur(VI) species. nih.gov

Overview of Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry

Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, introduced by K. Barry Sharpless and coworkers in 2014, represents a new generation of click chemistry. nih.govresearchgate.net Click chemistry is a concept focused on developing reactions that are high-yielding, wide in scope, create no or only inoffensive byproducts, are stereospecific, and can be conducted under simple reaction conditions. bldpharm.com SuFEx meets these criteria by utilizing the reliable and specific reaction between a sulfonyl fluoride (R-SO₂F) and a silyl (B83357) ether or an amine to form a stable sulfur-oxygen or sulfur-nitrogen bond, respectively. nih.gov

A key feature of SuFEx is the remarkable stability of the S-F bond, which can be selectively activated to undergo nucleophilic substitution. nih.gov This reaction is often catalyzed by a tertiary amine and is thought to proceed through the formation of a bifluoride ion species. nih.gov The process is highly efficient and orthogonal to many other functional groups, making it suitable for complex molecule synthesis and bioconjugation. researchgate.netuga.edu SuFEx chemistry is also advantageous for being metal-free, which is a significant benefit in biological applications where metal catalysts can be toxic. nih.gov Its applications are extensive, ranging from the synthesis of small molecules and polymers to the modification of biological macromolecules. researchgate.netnih.gov

Contextualization of 4-Tert-butylbenzene-1-sulfonyl fluoride within the Aryl Sulfonyl Fluoride Class

4-Tert-butylbenzene-1-sulfonyl fluoride is a specific member of the broader class of aryl sulfonyl fluorides. Its structure consists of a benzene (B151609) ring substituted with a tert-butyl group at the para position relative to the sulfonyl fluoride group. The presence of the tert-butyl group, a bulky and electron-donating alkyl group, can influence the compound's physical properties, such as its solubility and crystallinity, as well as its chemical reactivity.

As an aryl sulfonyl fluoride, 4-tert-butylbenzene-1-sulfonyl fluoride is a key building block in SuFEx chemistry. It can serve as a connective hub, reacting with various nucleophiles to create larger, more complex molecules with a stable sulfonyl linkage. The tert-butyl group can be strategically utilized to introduce steric bulk into a target molecule, which can be important in applications such as drug design to control binding selectivity or in materials science to influence polymer properties. Its participation in SuFEx reactions allows for the facile creation of polysulfonates and other polymers, as well as for the covalent modification of biomolecules, in line with the broader applications of the aryl sulfonyl fluoride class.

Below is a data table summarizing the key properties of 4-Tert-butylbenzene-1-sulfonyl fluoride:

| Property | Value |

| Chemical Formula | C₁₀H₁₃FO₂S |

| Molecular Weight | 216.27 g/mol |

| Melting Point | 64-65 °C |

| CAS Number | 1092278-50-6 |

| SMILES | CC(C)(C)c1ccc(cc1)S(=O)(=O)F |

| InChIKey | YMGHXAOUCWPSDV-UHFFFAOYSA-N |

Structure

3D Structure

Properties

IUPAC Name |

4-tert-butylbenzenesulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FO2S/c1-10(2,3)8-4-6-9(7-5-8)14(11,12)13/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMGHXAOUCWPSDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092278-50-6 | |

| Record name | 1092278-50-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of 4 Tert Butylbenzene 1 Sulfonyl Fluoride and Aryl Sulfonyl Fluorides

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Click Reactions

Sulfur(VI) Fluoride Exchange (SuFEx) has been established as a highly reliable and versatile "click" reaction, a category of reactions known for their simplicity, high yields, and tolerance of a wide range of functional groups. sigmaaldrich.comnih.gov Developed by Sharpless and coworkers, SuFEx chemistry is centered on the remarkable reactivity of sulfonyl fluorides (R-SO₂F) and fluorosulfates (R-OSO₂F) with various nucleophiles. researchgate.netnih.gov This reaction is characterized by its compatibility with aqueous environments and its insensitivity to oxygen. sigmaaldrich.com The S(VI)-F bond, while thermodynamically stable and resistant to reduction, can be controllably activated to react chemoselectively at the sulfur center, avoiding the side reactions often seen with more reactive sulfonyl chlorides. sigmaaldrich.comnih.gov The stability and predictable reactivity of the sulfonyl fluoride group make it a valuable connector in chemical synthesis, materials science, and chemical biology. sigmaaldrich.com

The core of SuFEx reactivity lies in the transformation of the covalently bonded fluoride into a good leaving group. nih.gov This process can be facilitated by interaction with protons (H⁺), silyl (B83357) groups (R₃Si⁺), or through catalysis by various bases. nih.govnih.gov The inherent stability of the sulfonyl fluoride moiety, coupled with its capacity for selective activation, underpins its utility in constructing robust chemical linkages. sigmaaldrich.commorressier.com

Nucleophilic Activation of the S(VI)–F Bond

The activation of the stable S(VI)–F bond is a critical step for its participation in SuFEx reactions. This activation increases the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack. Several strategies have been developed to achieve this activation.

One common approach involves the use of Lewis acids or proton sources. nih.govnih.govacs.org For instance, proton or silicon centers can effectively activate the S-F bond for exchange with S-O bonds. nih.gov Lewis acids, such as calcium triflimide [Ca(NTf₂)₂], have been shown to facilitate the nucleophilic displacement of the fluoride by forming adducts with either the sulfonyl oxygens or the fluorine atom, thereby increasing the electrophilicity of the sulfur. acs.org

Base catalysis is another powerful method for activating the S(VI)-F bond. Basic tertiary amines (like triethylamine), amidines (such as DBU), and phosphazenes (like BEMP) can catalyze SuFEx reactions. nih.gov The choice of catalyst is often dictated by the electronic properties of the sulfonyl fluoride; stronger bases are typically required for more stable substrates. nih.gov In some systems, bifluoride ion salts have also been employed to facilitate the reaction. nih.gov The interaction of a glutamic acid residue in a protein, acting as a hydrogen bond donor, has been proposed to activate a sulfonyl fluoride toward nucleophilic attack by a lysine (B10760008) residue, highlighting a biologically relevant activation mechanism. nih.gov

The following table summarizes catalysts and activators used in the nucleophilic activation of the S(VI)-F bond.

| Catalyst/Activator | Type | Proposed Mechanism of Action |

| Protons (H⁺) | Brønsted Acid | Protonation of the fluorine or oxygen atoms increases the electrophilicity of the sulfur center. nih.govnih.gov |

| Silyl Groups (R₃Si⁺) | Lewis Acid | Interaction with the fluorine atom facilitates its departure as a fluoride ion. nih.gov |

| Calcium Triflimide [Ca(NTf₂)₂] | Lewis Acid | Forms adducts with sulfonyl oxygens or fluorine, enhancing sulfur's susceptibility to nucleophilic attack. acs.org |

| Triethylamine (B128534) (TEA) | Base | Acts as a general base catalyst to facilitate the nucleophilic attack. nih.gov |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Base | A strong amidine base that effectively catalyzes the SuFEx reaction. nih.gov |

| 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) | Base | A strong phosphazene base used for activating less reactive sulfonyl fluorides. nih.gov |

| Bifluoride Ion Salts (e.g., [TBA][HF₂]) | Catalyst | Can act as a fluoride source or catalyst in the exchange process. nih.gov |

Reaction with Oxygen Nucleophiles (e.g., Alcohols, Phenols) to form Sulfonates and Fluorosulfates

Aryl sulfonyl fluorides readily react with oxygen nucleophiles, such as alcohols and phenols, to form stable sulfonate esters. This transformation is a cornerstone of SuFEx chemistry. The reaction is typically facilitated by a base or a catalyst that activates the sulfonyl fluoride or deprotonates the nucleophile. nih.gov For example, the reaction of a sulfonyl fluoride with a phenol (B47542) in the presence of a suitable catalyst yields a diaryl sulfate (B86663). nih.gov

Recent advancements have focused on accelerating these reactions. One method involves the use of hexamethyldisilazane (B44280) (HMDS) in combination with a catalytic amount of an organic superbases like 2-tert-butyl-1,1,3,3-tetramethylguanidine (B31305) (BTMG). nih.gov This system allows for the direct and rapid coupling of aryl and alkyl alcohols with sulfonyl fluorides. nih.gov The reaction is proposed to proceed through the in situ formation of a more reactive silyl ether, which then reacts with the activated sulfonyl fluoride. nih.gov The steric bulk of the alcohol can influence the reaction rate, with less hindered alcohols generally reacting faster. nih.gov

The reaction of aryl sulfonyl fluorides with N-acetyltyrosine, which contains a phenolic hydroxyl group, has been studied under physiological conditions, demonstrating that stable adducts are formed. rsc.org This highlights the potential for using sulfonyl fluorides to target tyrosine residues in proteins. rsc.orgresearchgate.net

The table below provides examples of reactions between sulfonyl fluorides and oxygen nucleophiles.

| Sulfonyl Fluoride | Oxygen Nucleophile | Catalyst/Conditions | Product Type |

| 4-tert-butylbenzene-1-sulfonyl fluoride | Phenol | BTMG, HMDS | Aryl Sulfonate Ester |

| Aryl Sulfonyl Fluoride | N-Acetyltyrosine | Physiological pH | Tyrosine Sulfonate Adduct rsc.org |

| Aryl Sulfonyl Fluoride | Alkyl Alcohol | BTMG, HMDS | Alkyl Sulfonate Ester nih.gov |

Reaction with Nitrogen Nucleophiles (e.g., Amines) to form Sulfonamides and Sulfamates

The synthesis of sulfonamides through the reaction of sulfonyl fluorides with primary and secondary amines is a fundamentally important transformation in medicinal and agrochemical chemistry. acs.org Sulfonyl fluorides offer a more stable and selective alternative to highly reactive sulfonyl chlorides for this purpose. morressier.comacs.org The reaction often requires activation of the robust S-F bond.

Lewis acids have proven effective in promoting the formation of sulfonamides from sulfonyl fluorides and amines. Calcium triflimide [Ca(NTf₂)₂] in tert-amyl alcohol, for instance, catalyzes the coupling of a wide range of electronically and sterically diverse aryl- and alkylsulfonyl fluorides with various amines in good to excellent yields. acs.org The proposed mechanism involves Lewis acidic activation of the sulfonyl fluoride, making it more susceptible to nucleophilic attack by the amine. acs.org

Under physiological conditions, aryl sulfonyl fluorides have been shown to react with the amino group of N-acetyllysine to form stable sulfonamide adducts. rsc.org This reactivity is crucial for the development of covalent protein inhibitors that target lysine residues. rsc.orgresearchgate.net The electronic properties of the aryl sulfonyl fluoride can be tuned to modulate the reactivity towards these nucleophilic amino acids. rsc.org

The following table illustrates the scope of the reaction between sulfonyl fluorides and nitrogen nucleophiles.

| Sulfonyl Fluoride | Nitrogen Nucleophile | Catalyst/Conditions | Product Type |

| Benzenesulfonyl fluoride | Aniline (B41778) | Ca(NTf₂)₂ in t-amylOH | Sulfonamide acs.org |

| Aryl Sulfonyl Fluoride | N-Acetyllysine | Physiological pH | Lysine Sulfonamide Adduct rsc.org |

| Alkylsulfonyl fluoride | Primary/Secondary Amine | Ca(NTf₂)₂ in t-amylOH | Sulfonamide acs.org |

Reactivity with Other Heteroatom Nucleophiles

While reactions with oxygen and nitrogen nucleophiles are most common, sulfonyl fluorides can also react with other heteroatom nucleophiles, such as sulfur. Studies have shown that sulfonyl fluorides react rapidly with N-acetylcysteine, a sulfur-containing nucleophile. rsc.org However, the resulting thioester-like adducts were found to be unstable under physiological conditions, which may limit their application for the durable covalent inhibition of cysteine residues in proteins. rsc.orgresearchgate.net This contrasts with the stable adducts formed with lysine and tyrosine. rsc.org

The development of new sulfonyl fluoride hubs, such as β-chloro alkenylsulfonyl fluorides, has expanded the scope of SuFEx chemistry. These hubs can undergo nucleophilic substitution at the chloride position with various sulfur nucleophiles while keeping the sulfonyl fluoride group intact, allowing for the synthesis of complex molecules. researchgate.net

Radical Transformations Involving Sulfonyl Fluorides

Beyond their role as electrophiles in SuFEx chemistry, sulfonyl fluorides have recently been explored as precursors for sulfur(VI) radicals. researchgate.netnih.govnih.gov This represents a significant expansion of their reactivity profile, as converting the highly stable S(VI)-F bond into a radical is challenging due to its high bond dissociation energy and the high reduction potential of sulfonyl fluorides. nih.govnih.gov

S(VI) Radical Generation and Ligation

A novel platform for the generation of S(VI) radicals from sulfonyl fluorides has been developed using a combination of an organosuperbase and photoredox catalysis. nih.govnih.gov This dual catalytic system enables the conversion of otherwise unreactive sulfonyl fluorides into highly reactive S(VI) radicals. researchgate.net The organosuperbase, such as DBU, is believed to activate the S(VI)-F bond, making it susceptible to a single-electron transfer from the excited photoredox catalyst. nih.gov

Once generated, these S(VI) radicals can participate in various ligation reactions. A key application is their addition to alkenes to form vinyl sulfones. nih.govnih.gov This radical-based approach provides a powerful method for C-S bond formation under mild conditions and has been applied to the synthesis of functional polymers and dyes. nih.govnih.gov This reactivity is distinct from the traditional two-electron, nucleophile-electrophile pathway of SuFEx, opening new avenues for the application of sulfonyl fluorides in organic synthesis. researchgate.net

The table below outlines a representative radical transformation.

| Substrate | Radical Precursor | Conditions | Product |

| Alkene | Aryl Sulfonyl Fluoride | Photoredox Catalyst (e.g., Ru(bpy)₃Cl₂), Organosuperbase (DBU), Blue LED | Vinyl Sulfone nih.govresearchgate.net |

Reductive Decarboxylative Fluorosulfonylation

A notable advancement in the synthesis of aliphatic sulfonyl fluorides involves the reductive decarboxylative fluorosulfonylation of aliphatic carboxylic acids. rsc.org This method utilizes abundant carboxylic acids as starting materials, proceeding through a radical sulfur dioxide insertion and fluorination strategy. rsc.orgnih.gov The process typically employs a reductant, a sulfur dioxide surrogate, and an electrophilic fluorination reagent such as N-fluorobenzenesulfonimide (NFSI). rsc.org This protocol offers a convenient pathway to a variety of aliphatic sulfonyl fluorides and is recognized for its tolerance of a wide array of functional groups. rsc.org

One approach involves the use of hypervalent iodine(III) carboxylates in a photocatalytic reaction. nih.gov In this process, the 1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide) adduct serves as the sulfonyl source, and potassium bifluoride (KHF2) acts as the fluorine source. nih.gov This transformation can also be achieved through a one-pot photocatalytic reaction directly from carboxylic acids mediated by PhI(OAc)2, or even under thermal conditions without a catalyst. nih.gov

Visible light-induced decarboxylative fluorosulfonylation has also been developed, utilizing acridine (B1665455) photocatalysis. researchgate.net This method avoids the pre-activation of carboxylic acids into redox-active intermediates. researchgate.net A range of functionalized alkyl sulfonyl fluorides can be synthesized directly from the corresponding carboxylic acids using a sulfur dioxide precursor like DABSO and a fluorinating reagent such as NFSI. researchgate.net

| Starting Material | Sulfur Dioxide Source | Fluorine Source/Reagent | Catalyst/Mediator |

|---|---|---|---|

| Aliphatic Carboxylic Acid NHPI Esters | Sulfur Dioxide Surrogate | N-fluorobenzenesulfonimide (NFSI) | Reductant |

| Hypervalent Iodine(III) Carboxylates | DABSO | KHF2 | Photocatalyst |

| Carboxylic Acids | DABSO | NFSI | Acridine Photocatalyst |

Alkene Functionalization via Fluorosulfonylation

The functionalization of alkenes through fluorosulfonylation represents a direct and efficient strategy for the synthesis of complex sulfonyl fluorides. acs.org Radical-mediated processes have emerged as a prominent approach, enabling the introduction of both a fluorosulfonyl group and another functional group across a carbon-carbon double bond. thieme-connect.deresearchgate.net These reactions are often initiated by a radical source and can be catalyzed by photoredox catalysts, such as iridium complexes. thieme-connect.dechemrxiv.org

One such method is the photoredox-catalyzed allylic C-H fluorosulfonylation of alkenes, which provides access to allyl sulfonyl fluorides with high regioselectivity. chemrxiv.org This mild protocol is compatible with a diverse range of functional groups and has been applied to the late-stage functionalization of natural products. chemrxiv.org Experimental and computational studies suggest that these transformations proceed via a photoredox mechanism, with selectivity governed by both dynamic and thermodynamic factors. chemrxiv.org

Another strategy involves the vicinal difunctionalization of alkenes. For instance, an iron-catalyzed fluorosulfonylation of alkenes using sodium dithionite (B78146) (Na2S2O4) as both a sulfur dioxide source and a reductant, along with N-fluorobenzenesulfonimide (NFSI), has been developed to synthesize lactam-functionalized alkyl sulfonyl fluorides. acs.orgnih.gov Mechanistic investigations point to a process involving intramolecular radical cyclization, SO2 insertion, and fluorination. acs.orgnih.gov Furthermore, radical 1-fluorosulfonyl-2-alkynylation of unactivated alkenes has been achieved without the need for a transition-metal catalyst, using classical AIBN initiation. nih.gov This method demonstrates broad functional group tolerance and allows for the formation of quaternary carbon centers. nih.gov

The addition of an alkoxysulfonyl or fluorosulfonyl radical along with a trifluoromethyl group to aryl alkyl alkynes has also been reported. nih.gov In this process, the sulfonyl radicals are generated from the addition of a CF3 radical to allylsulfonic acid derivatives followed by β-fragmentation. nih.gov The resulting substituted sulfonyl radicals then add to the alkyne. nih.gov

| Reaction Type | Key Reagents | Catalyst/Initiator | Product Type |

|---|---|---|---|

| Radical Fluorosulfonylation | FSO2Cl | Iridium Photocatalyst | Alkenyl Sulfonyl Fluorides |

| Allylic C-H Fluorosulfonylation | 1-fluorosulfonyl 2-aryl benzoimidazolium triflate salts (FABI) | Photoredox Catalyst | Allyl Sulfonyl Fluorides |

| Fe-Catalyzed Fluorosulfonylation | Na2S2O4, NFSI | Iron Catalyst | Lactam-functionalized Alkyl Sulfonyl Fluorides |

| Radical 1-Fluorosulfonyl-2-alkynylation | Alkynyl Sulfonyl Fluorides | AIBN | β-alkynyl-fluorosulfonylalkanes |

Chemoselectivity and Functional Group Tolerance in Reactions of Aryl Sulfonyl Fluorides

Aryl sulfonyl fluorides exhibit a remarkable balance of stability and reactivity, which is a cornerstone of their utility in synthesis, particularly in the context of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. researchgate.netnih.govsigmaaldrich.com The S-F bond is notably stable under a wide range of conditions, including resistance to reduction, thermolysis, and strong acids. nih.govsigmaaldrich.com This stability allows for the presence of the sulfonyl fluoride moiety during various chemical transformations on other parts of the molecule. nih.govresearchgate.net

The SuFEx reaction itself is characterized by its high chemoselectivity and broad functional group tolerance. nih.govresearchgate.net It is compatible with numerous functional groups, which is a key feature of click chemistry. researchgate.netnih.gov The reaction is also known to be tolerant of both water and oxygen. researchgate.netsigmaaldrich.com This robustness allows for SuFEx reactions to be performed under mild conditions, often without the need for protecting groups. nih.govresearchgate.net

The reactivity of aryl sulfonyl fluorides can be "unleashed" under specific conditions, allowing for rapid and selective reactions with nucleophiles such as silyl ethers and amines. researchgate.netnih.gov This latent reactivity contributes to the high degree of orthogonality observed in SuFEx chemistry. nih.gov For example, while the SO2F group is stable, it can be activated to react chemoselectively at the sulfur center, leading exclusively to sulfonylation products, in contrast to sulfonyl chlorides which can sometimes lead to side reactions. sigmaaldrich.comnih.gov

The chemoselectivity of SuFEx has been demonstrated in the synthesis of triflates and triflamides, where water was found to be a key factor in achieving selective trifluoromethanesulfonation of phenols over amines. rsc.org This selectivity is attributed to a hydrogen-bonded termolecular transition state for the reaction with amines. rsc.org The compatibility of the sulfonyl fluoride group has been shown in various synthetic operations, including amide and ester formation, directed ortho-lithiation, and transition-metal-catalyzed cross-couplings, where the SO2F group remains intact. nih.govresearchgate.net However, under specific palladium catalysis conditions, the C–SO2F bond can be activated for Suzuki-Miyaura coupling reactions. rsc.org

| Tolerated Functional Groups (Examples) | Reactive Partners in SuFEx (Examples) | Reaction Conditions |

|---|---|---|

| Amides, Esters, Halogens, Nitro groups | Silyl Ethers, Amines, Phenols | Mild, often aqueous environments |

| Indoles, Carbonyls | Alcohols | Catalytic (e.g., base, Lewis acid) |

Computational and Spectroscopic Mechanistic Studies of SuFEx Reactions

The mechanism of the Sulfur(VI) Fluoride Exchange (SuFEx) reaction has been the subject of both computational and spectroscopic investigations to elucidate the factors governing its unique reactivity. nih.govwur.nl Computational studies, often employing Density Functional Theory (DFT), have been instrumental in understanding the reaction pathways and transition states involved in the activation of the highly stable S(VI)-F bond. nih.govwur.nlhmc.edu

One area of focus has been the role of catalysts in mediating SuFEx reactions. For instance, in the calcium bistriflimide-mediated SuFEx between sulfonyl fluorides and amines, computational modeling has been used to study the reaction. nih.govhmc.edu These studies have examined the coordination of the calcium ion to the sulfonyl fluoride, which acts as a Lewis acid to activate the sulfur(VI) center and stabilize the departing fluoride leaving group. nih.govhmc.edu Transition state analysis from these computational models supports a concerted SN2-type mechanism over a stepwise addition-elimination pathway. hmc.edu The calculated activation barrier from these studies has been found to be in good agreement with experimental data derived from kinetic studies using 19F NMR spectroscopy. hmc.edu

Computational studies have also explored uncatalyzed SuFEx reactions, such as the reaction between methanesulfonyl fluoride and methylamine. nih.gov These calculations have revealed a compressed transition state geometry necessary for intramolecular base activation, which is associated with a high activation barrier, explaining the need for catalysts in many cases. nih.gov

Spectroscopic methods are crucial for validating computational models and providing experimental evidence for proposed mechanisms. 19F NMR spectroscopy is a particularly powerful tool for monitoring the progress of SuFEx reactions and for conducting kinetic experiments, due to the presence of the fluorine atom in the sulfonyl fluoride starting material and as the fluoride ion product. nih.govhmc.edu

Ab initio metadynamics simulations have been employed to explain the chemoselectivity in certain SuFEx reactions. For example, in the reaction of trifluoromethanesulfonyl fluoride with phenols versus amines, these simulations helped to identify a hydrogen-bonded termolecular transition state for the reaction with amines, which explains the observed selectivity in the presence of water. rsc.org

| Methodology | Focus of Investigation | Key Findings |

|---|---|---|

| Density Functional Theory (DFT) | Transition state analysis, reaction pathways, catalyst role | Supports concerted SN2 mechanism; elucidates Lewis acid activation. nih.govhmc.edu |

| 19F NMR Spectroscopy | Reaction kinetics, monitoring reaction progress | Provides experimental activation barriers that corroborate computational results. hmc.edu |

| Ab initio Metadynamics Simulations | Chemoselectivity, role of solvent | Identified hydrogen-bonded termolecular transition state to explain selectivity. rsc.org |

Applications of 4 Tert Butylbenzene 1 Sulfonyl Fluoride and Aryl Sulfonyl Fluorides in Organic Synthesis

Building Blocks for Complex Molecule Synthesis

Aryl sulfonyl fluorides are crucial building blocks in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and chemical biology. mdpi.comsemanticscholar.org The 4-tert-butylbenzenesulfonyl moiety, introduced from its corresponding sulfonyl fluoride (B91410) or chloride, can be found in various complex structures. For example, the analogous 4-tert-butylbenzenesulfonyl chloride has been utilized in the synthesis of 1-[bis-(4-fluorophenyl)-methyl]-4-(4-tert-butylbenzenesulfonyl)piperazine, highlighting the role of this substituted aryl sulfonyl group as a key structural component in pharmacologically relevant molecules. sigmaaldrich.com

The utility of aryl sulfonyl fluorides as building blocks is further enhanced by their participation in palladium-catalyzed cross-coupling reactions. These reactions allow for the late-stage introduction of the sulfonyl fluoride group into complex molecules, providing a powerful tool for structural diversification. mdpi.com For instance, N-Boc-L-4-halophenylalanine methyl esters have been converted to their corresponding sulfonyl fluoride analogs, which can then be coupled with other amino acid derivatives to form peptidic sulfonamides. mdpi.com This demonstrates the compatibility of the sulfonyl fluoride group with sensitive functionalities often found in complex biomolecules.

The development of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has further expanded the role of aryl sulfonyl fluorides as connective hubs in modular synthesis. rsc.org This strategy allows for the reliable and efficient linking of molecular fragments, making aryl sulfonyl fluorides essential building blocks for the rapid assembly of diverse chemical libraries. rsc.orgrsc.org

Preparation of Sulfonates and Sulfonamides

One of the most significant applications of 4-tert-butylbenzene-1-sulfonyl fluoride and other aryl sulfonyl fluorides is in the preparation of sulfonates and sulfonamides, which are important functional groups in pharmaceuticals and agrochemicals. mdpi.comchemrxiv.org

Sulfonamides: The reaction of aryl sulfonyl fluorides with primary or secondary amines provides a direct route to sulfonamides. While sulfonyl fluorides are less reactive than sulfonyl chlorides, their increased stability allows for more controlled reactions with a wider range of functional groups. nih.gov Recent advancements have led to the development of catalytic methods for the amidation of sulfonyl fluorides. For example, the use of 1-hydroxybenzotriazole (B26582) (HOBt) as a catalyst in combination with a silicon-based fluoride scavenger has been shown to be highly effective for the synthesis of a broad spectrum of sulfonamides, including sterically hindered ones, with excellent yields. chemrxiv.org Another method employs calcium triflimide [Ca(NTf2)2] as a Lewis acid to activate the sulfonyl fluoride towards nucleophilic attack by amines. acs.org

Below is a representative table of the synthesis of sulfonamides from various aryl sulfonyl fluorides and amines, illustrating the general applicability of these methods.

| Aryl Sulfonyl Fluoride | Amine | Product | Yield (%) |

| Benzenesulfonyl fluoride | Aniline (B41778) | N-Phenylbenzenesulfonamide | 95 |

| 4-Methylbenzenesulfonyl fluoride | Morpholine | 4-(Tosyl)morpholine | 98 |

| 4-Nitrobenzenesulfonyl fluoride | Benzylamine | N-Benzyl-4-nitrobenzenesulfonamide | 92 |

| 2-Naphthalenesulfonyl fluoride | Piperidine | 1-(Naphthalen-2-ylsulfonyl)piperidine | 97 |

Sulfonates: Similarly, the reaction of aryl sulfonyl fluorides with alcohols or phenols in the presence of a suitable base or catalyst yields sulfonate esters. The SuFEx reaction is particularly efficient for this transformation, often utilizing silyl (B83357) ethers as the nucleophile. rsc.org The reaction of (E)-3-phenylprop-2-ene-1-sulfonyl fluoride, an allylic sulfonyl fluoride, with phenol (B47542) and various alcohols has been shown to produce the corresponding sulfonates in good to excellent yields, demonstrating the versatility of this method. rsc.org

Derivatization and Post-Synthetic Modification Strategies

The robust nature of the sulfonyl fluoride group allows for its use in derivatization and post-synthetic modification strategies, where a core molecular scaffold is functionalized in the later stages of a synthetic sequence.

Aryl sulfonyl fluorides play a significant role in post-polymerization modification (PPM), a powerful technique for creating functional polymers. researchgate.net Monomers containing a sulfonyl fluoride moiety can be polymerized, and the resulting polymer can then be modified by reacting the pendant sulfonyl fluoride groups with various nucleophiles. The SuFEx reaction is a key enabler of this strategy. researchgate.net

For example, a polynorbornene decorated with sulfonyl fluoride groups has been synthesized via ring-opening metathesis polymerization (ROMP). Subsequent post-synthetic modification using the SuFEx "click" reaction with different nucleophiles allows for the introduction of a variety of functional groups onto the polymer backbone. researchgate.net This approach provides a versatile platform for creating libraries of functional polymers with tailored properties.

The sulfonyl fluoride group itself can be considered a versatile functional handle that can be transformed into other functionalities or used to introduce new groups into a molecule. The powerful electron-withdrawing nature of the fluorine atom can influence the reactivity of adjacent functional groups.

The SuFEx reaction allows for the introduction of a wide array of functional groups by reacting the aryl sulfonyl fluoride with different nucleophiles. This includes the formation of sulfonamides and sulfonates as previously discussed, as well as the formation of carbon-sulfur bonds through reactions with organometallic reagents. rsc.org This versatility makes aryl sulfonyl fluorides valuable intermediates for the synthesis of diverse molecular structures.

Regioselective and Stereoselective Transformations

While specific examples of regioselective and stereoselective transformations involving 4-tert-butylbenzene-1-sulfonyl fluoride are not extensively documented, the broader class of aryl and vinyl sulfonyl fluorides has been shown to participate in such reactions.

For instance, the Heck-Matsuda reaction of aryl diazonium salts with allylsulfonyl fluorides has been developed as a highly regio- and stereoselective method for the synthesis of γ-aryl allylsulfonyl fluorides, with up to 100% E-selectivity. rsc.org These products can then undergo further SuFEx reactions to generate sulfonates and sulfonamides. rsc.org

In another example, a protocol for the regio- and stereoselective installation of a bromine atom onto 2-arylvinylsulfonyl fluorides has been described. acs.org This reaction exclusively provides (Z)-1-bromo-2-arylethene-1-sulfonyl fluorides, which are versatile hubs for further chemical transformations. acs.org Furthermore, a general protocol for the stereoselective construction of enaminyl sulfonyl fluorides has been developed through the reaction of 2-chloroprop-2-ene-1-sulfonyl fluoride with various amines, achieving up to 100% stereoselectivity. rsc.org

These examples demonstrate the potential for achieving high levels of selectivity in reactions involving sulfonyl fluorides, suggesting that similar strategies could be applied to reactions with 4-tert-butylbenzene-1-sulfonyl fluoride to control the spatial arrangement of atoms in the final products.

Applications of 4 Tert Butylbenzene 1 Sulfonyl Fluoride and Aryl Sulfonyl Fluorides in Chemical Biology

Covalent Chemical Probes for Protein Modification

Aryl sulfonyl fluorides are well-regarded as covalent probes for investigating enzyme binding sites and assessing the function of important protein residues. rsc.orgjenabioscience.com Their desirable balance of electrophilicity and aqueous stability allows for the specific capture of amino acid reactivity in a biological context. rsc.orgjenabioscience.com These probes have been instrumental in chemical proteomics for the functional annotation of proteins and for identifying functional residues in their native proteomic environments. claremont.eduresearchgate.net The reactivity of the sulfonyl fluoride (B91410) warhead is highly sensitive to the microenvironment of a protein's binding site, which can be exploited for selective targeting. nih.gov Multivalent presentations of aryl sulfonyl fluorides on nanoparticles have been shown to be highly effective for affinity labeling and capturing unknown target proteins from cell lysates. nih.govresearchgate.net

Unlike many covalent modifiers that predominantly target cysteine, aryl sulfonyl fluorides exhibit broader reactivity, enabling the targeting of a wider range of nucleophilic amino acid residues. This "beyond-cysteine" targeting capability significantly expands the scope of proteins that can be studied and inhibited. rsc.orgnih.govacs.org The ability of sulfonyl fluorides to react with multiple residue types makes them powerful tools for the irreversible labeling and modulation of protein targets. mdpi.com

The interaction of aryl sulfonyl fluorides with key amino acid residues is summarized below:

Tyrosine: Aryl sulfonyl fluorides react with tyrosine residues to form stable sulfonate esters. acs.orgresearchgate.net This reaction has been exploited in chemical proteomics to selectively label functional tyrosines in enzymes like glutathione (B108866) transferases. researchgate.net The reactivity with tyrosine is predictable and can be modulated by the electronic properties of the aryl ring. acs.org

Lysine (B10760008): Stable adducts are formed when aryl sulfonyl fluorides react with the ε-amino group of lysine residues. acs.orgresearchgate.net This reactivity has been harnessed to develop covalent inhibitors for proteins where a lysine is present in the binding site. nih.govnih.gov

Histidine: The imidazole (B134444) side chain of histidine is also a target for sulfonyl fluorides. acs.orgacs.org Covalent probes based on sulfonyl fluorides have been developed to engage histidine residues in protein binding sites, as demonstrated with the E3 ubiquitin ligase cereblon (CRBN). nih.govrsc.org

Serine and Threonine: The hydroxyl groups of serine and threonine can be modified by sulfonyl fluorides, a reactivity first noted in the inhibition of serine proteases. rsc.org The active site serine in these enzymes is particularly susceptible to modification. rsc.orgnih.gov

Cysteine: While sulfonyl fluorides do react with the highly nucleophilic thiol group of cysteine, the resulting thioester linkage is often unstable under physiological conditions. acs.orgresearchgate.netacs.org This instability makes them less suitable for achieving durable covalent inhibition via cysteine targeting compared to other residues. acs.orgresearchgate.net However, styryl sulfonyl fluoride has been identified as an efficient Michael acceptor for cysteine-specific bioconjugation, forming stable conjugates. chinesechemsoc.orgchemrxiv.org

| Amino Acid Residue | Reactivity with Aryl Sulfonyl Fluorides | Resulting Adduct Stability | Key Applications |

|---|---|---|---|

| Tyrosine (Tyr) | Forms stable sulfonate esters. acs.orgresearchgate.net | Stable. acs.org | Selective labeling of functional tyrosines, covalent inhibitor design. researchgate.netmdpi.com |

| Lysine (Lys) | Forms stable sulfonamides. acs.orgresearchgate.net | Stable. acs.org | Development of covalent antagonists and inhibitors targeting binding site lysines. nih.govnih.gov |

| Histidine (His) | Reacts to form sulfonyl-imidazole adducts. acs.org | Context-dependent. | Probing binding sites, as seen with cereblon modulators. nih.govrsc.org |

| Serine (Ser) | Forms stable sulfonate esters. rsc.org | Stable. rsc.org | Inhibition of serine proteases and targeting of non-catalytic serines. rsc.orgnih.govnih.gov |

| Threonine (Thr) | Reacts with the hydroxyl group. rsc.org | Context-dependent. | General protein labeling and probe development. mdpi.comrsc.org |

| Cysteine (Cys) | Reacts readily, but the adduct can be unstable. acs.orgresearchgate.net | Generally unstable. acs.orgresearchgate.net | Less common for durable inhibition, though specific scaffolds like styryl sulfonyl fluoride show promise. acs.orgchinesechemsoc.org |

A significant advantage of sulfonyl fluorides is their use in creating "activation-free" chemical probes. Unlike photoaffinity labels, which require UV irradiation to become reactive, sulfonyl fluorides possess intrinsic, tunable reactivity. This allows them to label target proteins directly upon binding without the need for an external activation step. mdpi.comresearchgate.netnih.gov This characteristic simplifies experimental workflows and avoids potential cell damage from UV light. The reactivity of these probes can be modulated by altering the electronic properties of the aryl ring, for instance, by adding electron-donating or electron-withdrawing groups, allowing for the fine-tuning of their labeling efficiency and stability. mdpi.comresearchgate.netresearchgate.net

Sulfonyl fluorides have been effectively integrated into fragment-based ligand discovery. In this approach, a library of small molecule "fragments" is screened for binding to a protein target. By incorporating a sulfonyl fluoride warhead onto these fragments, weak binding interactions can be converted into a permanent covalent linkage, which facilitates the identification of hits via mass spectrometry. mdpi.comacs.orgnih.gov A strategy utilizing "Sulfonyl Fluoride Bits" (SuFBits) has been proposed, where diverse fragments are coupled to a sulfonyl fluoride tag. If a fragment binds to a target protein, the proximal sulfonyl fluoride reacts with a nearby nucleophilic residue, covalently labeling the protein and enabling the robust identification of weak-binding fragments. mdpi.comresearchgate.netnih.gov This method provides an expedient path to discovering novel covalent ligands, particularly for "beyond-cysteine" targets. acs.org

| Screening Platform | Core Principle | Key Advantage | Reference |

|---|---|---|---|

| Sulfonyl Fluoride-Reactive Fragments | A modular library is created by linking diverse amine-functionalized fragments to a sulfonyl fluoride-containing reactive moiety. | Enables the discovery of novel "beyond-cysteine" covalent ligands by targeting various nucleophilic residues near fragment binding sites. | acs.orgnih.gov |

| SuFBits (Sulfonyl Fluoride Bits) | Diverse molecular fragments are coupled to a standardized sulfonyl fluoride warhead tag. | Facilitates the identification of weak-binding fragments by converting transient interactions into a stable covalent bond, detectable by mass spectrometry. | mdpi.comresearchgate.netnih.gov |

Bioconjugation Strategies

The reliable and specific reactivity of aryl sulfonyl fluorides through SuFEx chemistry makes them excellent tools for bioconjugation. nih.gov This "click chemistry" reaction allows for the efficient and modular construction of functional biomolecules under mild, biocompatible conditions. acs.orgnih.gov SuFEx chemistry enables the formation of stable covalent linkages to proteins and other biomolecules, finding broad applications in creating well-defined bioconjugates for research and therapeutic purposes. nih.govotavachemicals.com

Aryl sulfonyl fluorides facilitate the covalent attachment of various functional moieties to proteins. This strategy has been employed to conjugate fluorescent dyes for imaging applications or oligonucleotides for creating protein-DNA hybrids. chinesechemsoc.orgchemrxiv.org The ability to specifically modify proteins on residues like tyrosine or lysine offers an alternative to cysteine-focused strategies, expanding the possibilities for site-specific protein labeling. The stability of the resulting sulfonamide or sulfonate ester bond ensures the integrity of the conjugate during subsequent applications. acs.org Probes derived from styryl sulfonyl fluoride (SSF), for example, have been used to readily modify proteins with dyes and oligonucleotides without impacting protein activity. chinesechemsoc.orgchemrxiv.org

The utility of sulfonyl fluorides extends to the modification of peptides and other biomolecules. mdpi.comepfl.ch In peptide synthesis, sulfonyl fluoride-containing building blocks can be incorporated to create peptides with specific functionalities or to enable subsequent covalent linkage to other molecules. mdpi.com This approach is valuable for creating stapled peptides to enhance their stability and binding affinity or for developing peptide-based probes and therapeutics. epfl.ch The biocompatible nature of the SuFEx reaction allows these modifications to be performed on complex biomolecules while preserving their structural and functional integrity. nih.govnih.gov

Labeling of RNA and Carbohydrates

The strategic labeling of biomolecules is a cornerstone of chemical biology, enabling the visualization and functional analysis of complex biological systems. Aryl sulfonyl fluorides, including 4-tert-butylbenzene-1-sulfonyl fluoride, have emerged as versatile reagents for the covalent modification of a range of biological macromolecules, a concept that has been extended to include RNA and carbohydrates.

The reactivity of sulfonyl fluorides with nucleophilic residues on proteins has inspired investigations into their utility for modifying other key biomolecules. researchgate.net In the context of RNA, research has demonstrated that activated sulfonyl species can react with the 2'-hydroxyl (2'-OH) groups of ribonucleosides. acs.orgnih.gov This sulfonylation of the ribose sugar offers a novel strategy for RNA labeling, distinct from more established methods that target the nucleobases. The resulting O-sulfonate ester linkage provides a stable covalent tag. acs.org For instance, studies have shown that while simple aryl sulfonyl fluorides like pyridine-3-sulfonyl fluoride can modify RNA, more activated species achieve higher conversion rates. nih.gov An azide-substituted sulfonyl reagent has been successfully used to introduce labels into RNA via click chemistry, highlighting the potential for two-step labeling strategies. acs.org This approach allows for the introduction of a wide variety of functional groups, such as fluorophores or affinity tags, onto the RNA molecule.

In the realm of carbohydrate chemistry, fluorinated carbohydrates are recognized as valuable chemical probes for studying molecular recognition events. rsc.org While direct labeling of carbohydrates with 4-tert-butylbenzene-1-sulfonyl fluoride is not extensively documented in readily available literature, the principles of sulfonyl fluoride chemistry suggest its potential for such applications. The hydroxyl groups of carbohydrates, while generally less nucleophilic than those of proteins or the 2'-OH of RNA, can be targeted under appropriate conditions. Fluorescently labeled carbohydrates serve as powerful tools for tracking their localization and movement within cells and for detecting pathogens. The development of chemical probes for glycobiology often involves the metabolic incorporation of modified monosaccharides containing reactive handles for subsequent bioorthogonal reactions. tocris.com

Enzymatic Inhibition and Biological Probes (General Academic Focus)

Aryl sulfonyl fluorides are a well-established class of compounds utilized for the inhibition of enzymes and as activity-based protein profiling (ABPP) probes. rsc.orgmdpi.com Their utility stems from the electrophilic nature of the sulfonyl fluoride moiety, which can form stable covalent bonds with nucleophilic amino acid residues within the active or allosteric sites of enzymes.

The primary targets of aryl sulfonyl fluorides are serine proteases, where the sulfonyl fluoride reacts with the catalytic serine residue to form a stable sulfonyl-enzyme conjugate, thereby irreversibly inhibiting the enzyme. nih.gov This reactivity has been harnessed in the development of numerous enzyme inhibitors. Beyond serine, aryl sulfonyl fluorides have been shown to react with other nucleophilic residues such as tyrosine, lysine, threonine, cysteine, and histidine, expanding their utility as versatile biological probes. mdpi.com The specific residue targeted often depends on the surrounding protein microenvironment, which can enhance the nucleophilicity of a particular side chain.

Activity-based protein profiling is a powerful chemoproteomic strategy used to study enzyme function directly in complex biological systems. In this approach, a reactive probe, such as an aryl sulfonyl fluoride, is appended with a reporter tag (e.g., a fluorophore or a biotin (B1667282) affinity handle). This allows for the visualization, enrichment, and identification of active enzymes that react with the probe. Sulfonyl fluoride-based probes have been successfully employed to profile the activity of various enzyme classes, including serine proteases and glutathione transferases. nih.gov For example, chemical proteomics studies using sulfonyl fluoride probes have revealed the selective labeling of functional tyrosine residues in glutathione transferases. nih.gov

While specific studies detailing the use of 4-tert-butylbenzene-1-sulfonyl fluoride as an enzyme inhibitor or biological probe are not extensively reported in the surveyed literature, its structural similarity to other known active aryl sulfonyl fluorides suggests its potential in these applications. The tert-butyl group can influence the compound's steric and electronic properties, potentially conferring selectivity for specific enzyme targets. For instance, a study on fatty acid amide hydrolase (FAAH) inhibitors explored a range of sulfonyl fluoride analogs, demonstrating that modifications to the aryl ring and linker length significantly impact inhibitory potency. nih.gov This highlights the principle that the aryl scaffold of the sulfonyl fluoride can be tailored to achieve desired biological activity and selectivity.

Research Findings on Aryl Sulfonyl Fluoride Probes

| Probe Type | Target Biomolecule/Enzyme | Key Findings |

| Azide-substituted sulfonyltriazole | RNA | Enabled two-step labeling of RNA via click chemistry. acs.org |

| Pyridine-3-sulfonyl fluoride | RNA | Demonstrated modest reaction with RNA 2'-OH groups. nih.gov |

| General Aryl Sulfonyl Fluorides | Serine Proteases | Act as irreversible inhibitors by reacting with the active site serine. nih.gov |

| Sulfonyl Fluoride-based Probes | Glutathione Transferases | Selectively label functional tyrosine residues in the active site. nih.gov |

| Phenylmethylsulfonyl fluoride (PMSF) | Serine Proteases | A widely used, albeit somewhat promiscuous, serine protease inhibitor. rsc.org |

Applications of 4 Tert Butylbenzene 1 Sulfonyl Fluoride and Aryl Sulfonyl Fluorides in Materials Science and Polymer Chemistry

Synthesis of Polymers Bearing Sulfonyl Linkages

The synthesis of polymers containing sulfonyl linkages, such as polysulfonates and polysulfates, has been significantly advanced by the use of aryl sulfonyl fluorides. These polymers are known for their excellent thermal stability, mechanical strength, and chemical resistance, making them valuable in a range of high-performance applications. The key reaction enabling the formation of these polymers is the SuFEx reaction, a highly efficient and versatile click chemistry transformation.

In a typical polycondensation reaction, a bis(aryl sulfonyl fluoride) monomer is reacted with a bisphenol, often in the presence of a catalyst. The SuFEx reaction proceeds with high fidelity, forming robust sulfonate or sulfate (B86663) linkages and yielding high molecular weight polymers. While specific studies detailing the use of 4-Tert-butylbenzene-1-sulfonyl fluoride (B91410) as a monomer in such polycondensations are not extensively documented in publicly available literature, the general principles of this chemistry are well-established for a variety of aryl sulfonyl fluorides.

The general reaction scheme for the synthesis of a polysulfonate via the SuFEx reaction is as follows:

n HO-Ar-OH + n FSO₂-Ar'-SO₂F → [-O-Ar-O-SO₂-Ar'-SO₂-]n + 2n HF

Researchers have demonstrated the synthesis of a variety of polysulfonates and polysulfates by reacting different bisphenols with aryl bis(sulfonyl fluorides) or fluorosulfates. polympart.comnih.gov These reactions are often catalyzed by organic bases or fluoride salts and can be carried out under relatively mild conditions to afford polymers with controlled molecular weights and narrow polydispersities. polympart.com

A significant advantage of using aryl sulfonyl fluorides is their high stability compared to the more traditional sulfonyl chlorides, which are prone to side reactions. researchgate.net This stability allows for greater functional group tolerance in the monomers, enabling the synthesis of a wider range of functional polymers.

Functional Polymers and Dyes

The versatility of the sulfonyl fluoride group extends to the synthesis of functional polymers and dyes. The SuFEx reaction can be employed in post-polymerization modification, where a pre-formed polymer containing reactive groups is functionalized with molecules bearing a sulfonyl fluoride moiety. This approach allows for the introduction of specific functionalities along the polymer backbone or as side chains.

In the realm of dyes, the sulfonyl fluoride group can serve as a reactive handle for covalently attaching chromophores to various substrates, including polymers and textiles. The synthesis of reactive dyes often involves incorporating a sulfonyl fluoride group into the dye molecule. This allows the dye to form a stable covalent bond with the substrate, leading to excellent wash fastness and durability. The synthesis of such dyes would typically involve standard organic synthesis routes to build the chromophoric part of the molecule, followed by the introduction of the sulfonyl fluoride group, for example, by diazotization of an aniline (B41778) precursor followed by a Sandmeyer-type reaction with sulfur dioxide and a fluoride source. mjbas.com

Surface Derivatization and Polymer Brush Modification

The modification of surfaces to impart specific properties is a critical aspect of materials science. Aryl sulfonyl fluorides have proven to be valuable reagents for surface derivatization and the synthesis of polymer brushes. The SuFEx reaction can be used to anchor molecules or polymer chains to a surface that has been pre-functionalized with appropriate reactive groups, such as hydroxyl or amine functionalities. researchgate.net

For example, a silicon wafer with a surface rich in silanol (B1196071) (Si-OH) groups can be reacted with a silylating agent that also contains a group reactive towards a sulfonyl fluoride. Subsequently, a molecule like 4-Tert-butylbenzene-1-sulfonyl fluoride could potentially be used to functionalize this surface.

A more advanced application is the "grafting-from" approach to synthesize polymer brushes. In this method, an initiator molecule containing a sulfonyl fluoride group is first attached to the surface. This surface-bound initiator is then used to initiate the polymerization of a monomer, leading to the growth of polymer chains directly from the surface. This technique allows for the creation of densely packed polymer brushes with well-controlled chain length and density. nih.govresearchgate.net

While the general methodology for using sulfonyl fluoride chemistry for surface modification is established, specific examples detailing the use of 4-Tert-butylbenzene-1-sulfonyl fluoride for creating functional surfaces or polymer brushes are not prominently featured in the reviewed literature. However, the principles of SuFEx chemistry suggest its potential applicability in this area.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies

The synthesis of sulfonyl fluorides, including 4-tert-butylbenzene-1-sulfonyl fluoride (B91410), is a dynamic area of research, with a continuous drive towards more efficient, sustainable, and versatile methods. dntb.gov.ua Historically, the preparation of these compounds often involved harsh conditions or the use of sensitive reagents like sulfonyl chlorides. researchgate.net However, recent innovations are paving the way for more accessible and practical synthetic routes.

Emerging strategies focus on the direct conversion of readily available starting materials. One-pot syntheses from sulfonic acids and their salts are particularly noteworthy, offering a streamlined approach that minimizes intermediate purification steps. rsc.orgnih.gov For instance, methods utilizing deoxyfluorinating agents like Xtalfluor-E® or thionyl fluoride allow for the direct conversion of sulfonic acids to their corresponding sulfonyl fluorides under mild conditions. nih.gov Another promising avenue is the electrochemical oxidation of thiols in the presence of a fluoride source, which represents a greener alternative to traditional chemical oxidants. dntb.gov.ua

Furthermore, catalyst-free methods are being developed, such as the one-pot, multi-component reaction of aryltriazenes with DABSO and NFSI, which provides a high-yielding pathway to various sulfonyl fluorides. bohrium.com These novel methodologies not only enhance the efficiency and safety of synthesizing compounds like 4-tert-butylbenzene-1-sulfonyl fluoride but also expand the tolerance for a wider range of functional groups within the molecule.

| Synthetic Starting Material | Key Reagents/Conditions | Advantages | Reference |

| Sulfonic Acids / Sulfonates | Cyanuric chloride, KHF2 | Facile, one-pot procedure | rsc.org |

| Sulfonic Acids / Salts | Thionyl fluoride or Xtalfluor-E® | Mild conditions, direct conversion | nih.gov |

| Thiols | Electrochemical oxidation, KF | Sustainable, avoids harsh oxidants | dntb.gov.ua |

| Sulfonamides | Pyrylium salts, KF/MgCl2 | Mild conditions, high chemoselectivity | researchgate.netnih.gov |

| Aryltriazenes | DABSO, NFSI, TFA | Catalyst-free, multi-component, high yields | bohrium.com |

Expansion of Reactivity Profiles for Broadened Applications

The reactivity of 4-tert-butylbenzene-1-sulfonyl fluoride is primarily centered around the electrophilic nature of the sulfur(VI) center. This compound is a key participant in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a set of "click" reactions known for their reliability, high yields, and compatibility with various functional groups and aqueous environments. nih.govsigmaaldrich.com The future in this area lies in expanding the scope of nucleophiles that can effectively react with the sulfonyl fluoride group, moving beyond traditional amines and phenols.

Research is exploring the reaction of sulfonyl fluorides with a wider array of carbon, nitrogen, oxygen, and sulfur nucleophiles. sigmaaldrich.com This includes developing protocols for reactions that are currently challenging, such as the formation of sulfones and other sulfur-linked structures. The unique balance of stability and reactivity in sulfonyl fluorides makes them ideal for late-stage functionalization of complex molecules, a critical process in drug discovery and materials science. chemrxiv.org

Moreover, the transformation of the sulfonyl fluoride moiety itself is an emerging field. For example, recent studies have shown that arenesulfenyl fluorides can be used to synthesize sulfonyl fluorides, indicating the potential for interconversion between different sulfur-fluorine functionalities. nih.govchemrxiv.org This expands the synthetic toolkit available to chemists and allows for the strategic incorporation of the robust sulfonyl fluoride group into diverse molecular architectures.

Advanced Catalytic Systems for Enhanced Efficiency and Selectivity

While many reactions involving sulfonyl fluorides proceed under mild, catalyst-free conditions, the development of advanced catalytic systems is crucial for overcoming challenging transformations and enhancing reaction efficiency and selectivity. chemrxiv.org Catalysis can lower activation barriers, enabling reactions to occur at lower temperatures and with greater control over the outcome.

A significant area of development is the catalytic amidation of sulfonyl fluorides. For instance, 1-hydroxybenzotriazole (B26582) (HOBt) has been identified as an effective nucleophilic catalyst for the synthesis of sulfonamides, even for sterically hindered substrates. chemrxiv.org This catalytic approach allows for significantly lower catalyst loadings, making the process more economical and environmentally friendly, as demonstrated in the multidecagram-scale synthesis of an amantadine (B194251) derivative. chemrxiv.org

Transition-metal catalysis is also a burgeoning field for sulfonyl fluoride chemistry. nih.gov Palladium, copper, and nickel catalysts are being explored for cross-coupling reactions that directly install the sulfonyl fluoride group onto various molecular scaffolds. nih.govconicet.gov.ar These methods provide novel synthetic routes and enable the construction of complex molecules that would be difficult to access through traditional means. Future research will likely focus on developing more active and selective catalysts, including enantioselective catalysts for the synthesis of chiral sulfonamides and related structures.

| Catalytic System | Transformation | Key Features | Reference |

| 1-Hydroxybenzotriazole (HOBt) | Amidation of sulfonyl fluorides | Broad spectrum, low catalyst loading (0.02 mol%), efficient for hindered substrates | chemrxiv.org |

| Palladium-based catalysts | Fluorosulfonylation of (hetero)aryl bromides | Utilizes SO2 surrogates like DABSO | conicet.gov.ar |

| Calcium triflimide (Ca(NTf2)2) | Sulfonamide synthesis | Activation of sulfonyl fluorides for reaction with amines | dntb.gov.ua |

Interdisciplinary Research at the Chemistry-Biology Interface

The unique properties of the sulfonyl fluoride group have made it a "privileged warhead" in chemical biology. dntb.gov.uanih.gov Its stability in aqueous environments combined with its ability to covalently react with multiple nucleophilic amino acid residues—including serine, threonine, tyrosine, lysine (B10760008), and histidine—makes it an exceptionally versatile tool for probing biological systems. nih.govrsc.org

Future research is focused on leveraging this promiscuous reactivity for various applications. Sulfonyl fluorides like 4-tert-butylbenzene-1-sulfonyl fluoride are being incorporated into small molecules to create highly potent and selective covalent inhibitors for a range of protein targets. rsc.org Unlike traditional electrophiles that primarily target cysteine, sulfonyl fluorides expand the "ligandable proteome" by engaging a wider array of amino acid residues. nih.gov

This functionality is also central to the development of novel chemical probes for activity-based protein profiling (ABPP) and chemoproteomic studies. nih.govclaremont.edu These probes can be used to identify and validate new drug targets, map enzyme active sites, and study protein-protein interactions within living cells. nih.govnih.gov The continued development of sulfonyl fluoride-based probes, potentially with tunable reactivity, will provide deeper insights into complex biological processes and accelerate the discovery of new therapeutics. mdpi.com

Q & A

Q. What are the key physicochemical properties of 4-tert-butylbenzene-1-sulfonyl fluoride, and how are they determined experimentally?

The compound (CAS 1092278-50-6) has a molecular formula of C10H13FO2S and a molecular weight of 216.27 g/mol. Key properties include its sulfonyl fluoride group, which confers reactivity toward nucleophiles. Purity (95%) is typically verified via HPLC or NMR, while structural integrity is confirmed using FT-IR (for functional groups) and mass spectrometry .

Q. What standard synthetic routes are available for 4-tert-butylbenzene-1-sulfonyl fluoride, and what yields are achievable?

A common two-step synthesis involves sulfonation of 4-tert-butylbenzene followed by fluorination. For example, sulfonyl chloride intermediates (e.g., 4-tert-butylbenzene-1-sulfonyl chloride) can be converted to the sulfonyl fluoride using potassium fluoride or analogous reagents. Yields typically range from 60–75%, with purity optimized via recrystallization or column chromatography .

Q. How is the reactivity of the sulfonyl fluoride group exploited in nucleophilic substitution reactions?

The sulfonyl fluoride group reacts with amines, alcohols, or thiols under mild basic conditions (e.g., NaHCO3 or Et3N) to form sulfonamides, sulfonate esters, or thioesters. Kinetic studies suggest reaction rates depend on solvent polarity and nucleophile strength, with DMF or THF often used to enhance reactivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for 4-tert-butylbenzene-1-sulfonyl fluoride in enzyme inhibition studies?

Discrepancies may arise from variations in assay conditions (pH, temperature) or enzyme isoforms. For example, serine protease inhibition efficacy can differ due to active-site accessibility. Methodological standardization (e.g., pre-incubation time, substrate concentration) and control experiments (e.g., competitive inhibition assays) are critical. Cross-referencing with structurally analogous sulfonyl fluorides (e.g., 4-(4-chloro-6-nitroquinolin-2-yl)benzene-1-sulfonyl fluoride) may clarify mechanistic trends .

Q. What strategies optimize the regioselectivity of 4-tert-butylbenzene-1-sulfonyl fluoride in multi-step organic syntheses?

Regioselectivity is influenced by steric effects from the tert-butyl group. For example, in coupling reactions, the bulky tert-butyl moiety directs electrophilic substitution to the para position. Computational modeling (DFT calculations) can predict reaction pathways, while experimental validation via <sup>19</sup>F NMR monitors intermediate formation .

Q. How does the tert-butyl group influence the compound’s stability under acidic or oxidative conditions?

The tert-butyl group enhances steric protection of the sulfonyl fluoride, reducing hydrolysis in acidic media. However, under strong oxidative conditions (e.g., KMnO4), the sulfonyl fluoride may degrade to sulfonic acids. Stability studies using TGA and accelerated aging tests (40°C, 75% RH) are recommended for long-term storage protocols .

Methodological and Analytical Considerations

Q. What analytical techniques are most effective for characterizing reaction byproducts of 4-tert-butylbenzene-1-sulfonyl fluoride?

- LC-MS : Identifies low-abundance byproducts (e.g., sulfonic acids or dealkylated derivatives).

- X-ray crystallography : Resolves stereochemical outcomes in covalent enzyme adducts.

- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity in enzyme inhibition studies .

Q. How can researchers design experiments to compare the reactivity of 4-tert-butylbenzene-1-sulfonyl fluoride with other sulfonyl fluorides?

A systematic approach includes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.